molecular formula C20H29NO2 B256857 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

货号 B256857
分子量: 315.4 g/mol
InChI 键: QAZBBFQPAGUDMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol, also known as SA4503, is a synthetic compound that belongs to the sigma-1 receptor agonist family. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, depression, and neuropathic pain.

作用机制

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol acts as a selective agonist of the sigma-1 receptor, a type of intracellular chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

实验室实验的优点和局限性

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has several advantages for use in lab experiments. It is highly selective for the sigma-1 receptor and has minimal off-target effects. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has good solubility in water and organic solvents, making it easy to use in various experimental settings. However, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has some limitations for use in lab experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has poor bioavailability and is rapidly metabolized in vivo.

未来方向

There are several future directions for research on 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. One area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol in the treatment of depression and anxiety disorders. Additionally, there is interest in developing more potent and selective sigma-1 receptor agonists based on the structure of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol. Finally, there is interest in developing new formulations of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol with improved bioavailability and longer half-life.
Conclusion:
In conclusion, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol is a promising compound with potential therapeutic applications in various neurological disorders. Its selective agonism of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. However, further research is needed to fully understand the potential of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol and to develop more potent and selective sigma-1 receptor agonists.

合成方法

The synthesis of 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol involves a multi-step process that includes the reaction of cyclopentylmagnesium bromide with 1-bromo-3-phenyl-1-propyne to form 1-cyclopentyl-1-phenylpent-3-yne. This intermediate is then reacted with ethylene oxide to form 1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yne. Finally, the compound is reduced with lithium aluminum hydride to form 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol.

科学研究应用

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has also been shown to have antidepressant effects in animal models of depression. Additionally, 1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol has been shown to have analgesic effects in animal models of neuropathic pain.

属性

产品名称

1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

分子式

C20H29NO2

分子量

315.4 g/mol

IUPAC 名称

1-cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol

InChI

InChI=1S/C20H29NO2/c1-2-21(16-17-22)15-9-8-14-20(23,19-12-6-7-13-19)18-10-4-3-5-11-18/h3-5,10-11,19,22-23H,2,6-7,12-17H2,1H3

InChI 键

QAZBBFQPAGUDMW-UHFFFAOYSA-N

SMILES

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O

规范 SMILES

CCN(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O

溶解度

47.3 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。